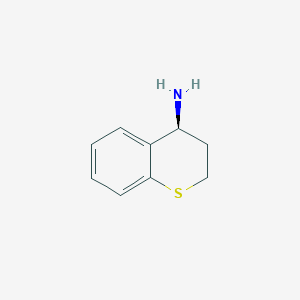

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWQQTMIZMZZHJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=CC=CC=C2[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Amine

Reactivity Profiles of the Amine Group

The primary amine group at the 4-position of the thiochroman (B1618051) ring is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, readily participating in substitution and acylation reactions. Alkylation of the amine can be challenging as the product amine is often more nucleophilic than the starting material, potentially leading to multiple alkylations. masterorganicchemistry.com However, under controlled conditions, selective mono-alkylation is achievable. masterorganicchemistry.com

Acylation reactions with agents such as acyl chlorides or anhydrides proceed efficiently to form amide linkages. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The nucleophilic character of the amine facilitates the attack on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to the stable amide product.

The amine functionality serves as a versatile handle for the introduction of various nitrogen-containing moieties. The synthesis of ureas is a common transformation, often achieved by reacting the amine with an isocyanate. nih.govorganic-chemistry.org This reaction is generally high-yielding and proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. Alternatively, phosgene (B1210022) or its equivalents can be used to generate an intermediate isocyanate from the amine, which then reacts with another amine to form a urea (B33335). nih.gov

The formation of other derivatives, such as sulfonamides, can be accomplished by reacting the amine with sulfonyl chlorides. These reactions underscore the utility of the amine group as a key reactive site for building molecular complexity.

Table 1: Reactions of the Amine Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide |

| Urea Formation | Isocyanate, Phosgene equivalent | Urea |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Transformations Involving the Sulfur Heterocycle

The sulfur atom within the benzothiopyran ring introduces another dimension of reactivity, allowing for transformations that modify the heterocyclic core.

The sulfur atom in the thiochroman ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. mdpi.comresearchgate.net These transformations are significant as they can modulate the biological activity and physicochemical properties of the molecule. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. researchgate.netsci-hub.se The reaction conditions can often be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgacsgcipr.org For instance, using a stoichiometric amount of the oxidant under milder conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. acsgcipr.orgorganic-chemistry.org Catalytic systems, such as those based on tungsten, can enhance the efficiency of these oxidations. researchgate.netsci-hub.se

The stereochemistry of the resulting sulfoxide is an important consideration, as the oxidation of the prochiral sulfur atom creates a new stereocenter. Biotransformation methods using microorganisms have been shown to produce stereoisomers of thiochroman-4-ol (B1596091) 1-oxide. mdpi.com

The benzothiopyran ring system can undergo various transformations that alter its fundamental structure. While specific examples for (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine are not extensively detailed in the provided context, related heterocyclic systems demonstrate a propensity for such reactions. For instance, ring-opening can be initiated by nucleophilic attack or under reductive conditions, leading to linear sulfur-containing compounds. Ring-opening reactions have been reported for related dihydropyran systems. documentsdelivered.com Rearrangement processes can be triggered by acidic conditions or photochemical activation, potentially leading to isomeric structures with altered ring sizes or connectivity.

The diene system within the benzothiopyran structure can potentially participate in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a plausible transformation for derivatives of 2H-1-benzothiopyran (2H-thiopyrans). researchgate.netelsevierpure.comdocumentsdelivered.com These reactions typically involve the reaction of the diene with an electron-deficient dienophile to form a new cyclic adduct. The reactivity and stereoselectivity of these reactions can be influenced by substituents on the diene and the dienophile, as well as the use of Lewis acid catalysts. researchgate.net

Thio-Diels-Alder reactions, where a sulfur-containing dienophile or diene is involved, are also relevant to the chemistry of this heterocyclic system. thieme-connect.dersc.org These reactions provide a route to novel sulfur-containing polycyclic structures. The reactivity of 2H-thiopyrans in Diels-Alder reactions has been investigated, showing that they can react with various dienophiles to yield predominantly endo adducts. researchgate.netelsevierpure.com

Table 2: Transformations of the Sulfur Heterocycle

| Transformation | Key Features | Potential Products |

|---|---|---|

| Oxidation | Controlled reaction with oxidizing agents (e.g., H₂O₂) | Sulfoxides, Sulfones |

| Ring-Opening | Initiated by nucleophiles or reductive cleavage | Linear sulfur-containing compounds |

| Cycloaddition | Reaction of the diene system with dienophiles (Diels-Alder) | Polycyclic adducts |

Mechanistic Investigations of Reaction Pathways

The reaction pathways of this compound are expected to be diverse, involving the nucleophilic amine, the sulfur atom, and the aromatic ring. Mechanistic investigations of similar compounds suggest several key pathways.

One fundamental reaction pathway involves the nucleophilic character of the primary amine at the C4 position. This amine can readily participate in reactions with electrophiles. For instance, in acylation or alkylation reactions, the mechanism would proceed through a nucleophilic attack of the nitrogen atom on the electrophilic center, leading to the formation of a tetrahedral intermediate, which then collapses to the final product.

Another significant mechanistic aspect involves the sulfur atom within the benzothiopyran ring. The sulfur can be oxidized to form sulfoxides and sulfones. The mechanism of oxidation, for example with hydrogen peroxide or a peroxy acid, involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. This reaction is often stepwise, allowing for the isolation of the sulfoxide before further oxidation to the sulfone.

Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, are also plausible. The thioether and the alkyl portions of the heterocyclic ring generally act as activating groups, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. The mechanism follows the classical pattern of electrophilic aromatic substitution: formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

The table below summarizes potential reaction pathways and their general mechanistic steps, extrapolated from studies on similar heterocyclic amines and thioethers.

| Reaction Type | Reagents | General Mechanistic Steps |

| N-Acylation | Acyl chloride, anhydride | 1. Nucleophilic attack of the amine on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group to form the amide. |

| N-Alkylation | Alkyl halide | 1. Nucleophilic attack of the amine on the alkyl halide (SN2). 2. Formation of a secondary amine or quaternary ammonium (B1175870) salt. |

| S-Oxidation | H2O2, m-CPBA | 1. Nucleophilic attack of the sulfur atom on the electrophilic oxygen. 2. Formation of a sulfoxide. 3. Further oxidation to a sulfone under stronger conditions. |

| Electrophilic Aromatic Substitution | Br2, FeBr3 | 1. Generation of the electrophile (e.g., Br+). 2. Attack of the aromatic ring on the electrophile to form a sigma complex. 3. Deprotonation to restore aromaticity. |

Stereochemical Implications of Chemical Transformations

The presence of a chiral center at the C4 position of this compound introduces significant stereochemical considerations in its chemical transformations.

Reactions that directly involve the chiral center at C4 can proceed with either retention or inversion of configuration, or lead to racemization.

Reactions at the Amine Group: For reactions occurring at the nitrogen atom, such as acylation or alkylation, the C4 stereocenter is not directly involved in bond breaking or formation. Therefore, these reactions are expected to proceed with retention of configuration . The (4S) stereochemistry of the starting material will be maintained in the product.

Reactions Involving the C4-H Bond: If a reaction involves the removal of the proton at the C4 position and subsequent reaction at this carbon, the stereochemical outcome is less certain and depends on the mechanism. For instance, a reaction proceeding through an intermediate where the C4 carbon becomes sp2-hybridized (e.g., formation of an adjacent carbocation or radical) would likely lead to racemization , as the subsequent attack of a reagent could occur from either face of the planar intermediate.

Nucleophilic Substitution at C4: In a hypothetical nucleophilic substitution reaction where the amine group is first converted into a good leaving group, the stereochemical outcome would depend on the mechanism (SN1 or SN2). An SN2 reaction would proceed with inversion of configuration , leading to the (4R) product. An SN1 reaction, proceeding through a carbocation intermediate, would result in racemization. Studies on related systems, such as the 1,3-sulfur migrations in dihydro-1,4-thiazines, have shown that intramolecular bond formations can proceed with either retention or inversion of configuration depending on the specific pathway. rsc.org

The following table illustrates the expected stereochemical outcomes for reactions at the C4 position.

| Reaction Type | Expected Stereochemical Outcome | Mechanistic Rationale |

| N-Acylation | Retention | The reaction occurs at the nitrogen atom, not the chiral carbon. |

| N-Alkylation | Retention | The reaction occurs at the nitrogen atom, not the chiral carbon. |

| Hypothetical SN2 at C4 | Inversion | Backside attack of the nucleophile. |

| Hypothetical SN1 at C4 | Racemization | Formation of a planar carbocation intermediate. |

For example, if a reaction creates a new stereocenter elsewhere in the molecule, the existing (4S) center can exert diastereocontrol. This is often due to steric hindrance, where the substituents on the chiral ring direct the approach of a reagent to one face of the molecule over the other. This is a common strategy in asymmetric synthesis.

Consider a reaction where a prochiral group is introduced into the molecule. The approach of the reagent to this group will be influenced by the conformation of the dihydro-benzothiopyran ring and the orientation of the substituent at C4. This can lead to a preferential formation of one diastereomer over the other. The level of diastereoselectivity (expressed as a diastereomeric excess, d.e.) would depend on the nature of the reactants, the reaction conditions, and the steric and electronic properties of the substrate.

While specific data for this compound is not available, studies on the diastereoselective synthesis of related dihydropyran systems demonstrate that high levels of diastereoselectivity can be achieved. beilstein-journals.orgnih.gov For instance, hetero-Diels-Alder reactions to form dihydropyrans often proceed with high diastereoselectivity, controlled by the stereochemistry of the reactants. nih.gov

The table below provides a hypothetical analysis of diastereoselectivity in a reaction that forms a new stereocenter at C2.

| Reaction at C2 | Reagent Approach | Major Diastereomer | Minor Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Addition to a C2-carbonyl | Approach from the less hindered face | (2R, 4S) | (2S, 4S) | > 1:1 |

| Addition to a C2-carbonyl | Approach from the more hindered face | (2S, 4S) | (2R, 4S) | < 1:1 |

It is important to note that the actual diastereoselectivity would need to be determined experimentally. Computational studies, such as density functional theory (DFT) calculations, could also be employed to predict the favored diastereomer by calculating the transition state energies for the different reaction pathways.

Advanced Spectroscopic and Structural Elucidation of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and dynamic spectral changes, detailed insights into the molecular connectivity, conformation, and stereochemistry can be obtained.

The unequivocal assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in structural analysis. While specific spectral data for (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine is not extensively published, assignments can be inferred from its precursor, thiochroman-4-one (B147511), and related derivatives.

The ¹H NMR spectrum of the thiochroman (B1618051) scaffold is characterized by distinct regions for aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear as complex multiplets between δ 7.0 and 8.2 ppm. The protons of the heterocyclic ring at positions C2 and C3 are diastereotopic and appear as multiplets further upfield. For thiochroman-4-one, the methylene (B1212753) protons adjacent to the sulfur atom (H2) and the carbonyl group (H3) resonate around δ 3.20 and δ 2.95 ppm, respectively.

Upon conversion of the ketone at C4 to an amine, significant changes in the chemical shifts of the neighboring protons (H4, H3, and H2) are expected due to the change in the electronic environment. The methine proton at C4 (H4) would shift to a different resonance, and the adjacent methylene protons (H3) would also be affected.

The coupling constants (J-values) provide critical information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. Vicinal coupling constants (³J) between protons on the heterocyclic ring are typically in the range of 6-8 Hz, consistent with the geometry of the dihydro-1-benzothiopyran ring. The multiplicity of the signals, governed by the n+1 rule, helps confirm the number of adjacent protons.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~3.0-3.4 (m) | ~26-30 |

| 3 | ~1.9-2.3 (m) | ~30-35 |

| 4 | ~4.0-4.3 (t, J ≈ 6-7) | ~48-52 |

| 4a | - | ~130-135 |

| 5 | ~7.0-7.3 (m) | ~128-130 |

| 6 | ~7.0-7.3 (m) | ~125-127 |

| 7 | ~7.0-7.3 (m) | ~127-129 |

| 8 | ~7.0-7.3 (m) | ~124-126 |

| 8a | - | ~135-140 |

Note: Values are estimated based on data from related thiochroman structures. Actual values may vary.

The six-membered heterocyclic ring of the 3,4-dihydro-2H-1-benzothiopyran system is not planar and exists in a dynamic equilibrium between different conformations, most commonly a half-chair or twist-boat conformation. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale.

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rate of conformational interconversion is fast, the signals for axially and equatorially oriented protons will appear as averaged, sharp peaks. As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the signal broadens significantly. Upon further cooling, below Tc, the signals for the individual conformers may be resolved, allowing for the direct observation of each distinct proton environment.

Determining the enantiomeric purity and absolute configuration of chiral molecules is a critical task. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this purpose. Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) are used to convert a pair of enantiomers into diastereomers, which are distinguishable by NMR.

CDAs react covalently with the analyte to form a new diastereomeric compound. For an amine like the title compound, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric amides will exhibit different chemical shifts for nearby protons, allowing for quantification of the enantiomeric excess.

CSAs, on the other hand, form non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking. This transient association is often sufficient to induce chemical shift non-equivalence in the NMR spectrum.

A relevant study on thiochroman-4-ol (B1596091), a close analog, successfully used a single derivatization with (S)-methoxy(phenyl)acetic acid (MPA), a CDA, to determine the absolute configuration at the C4 position. By comparing the ¹H NMR spectra of the resulting MPA esters at different temperatures, the configuration was assigned based on established models of how the chiral agent influences the chemical shifts of the substrate's protons. This approach would be directly applicable to this compound to confirm its stereochemistry.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state, including its absolute configuration.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry.

For a chiral compound, X-ray crystallography can determine the absolute configuration without ambiguity. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that confirms the correct enantiomer has been modeled; a value close to zero indicates the correct absolute configuration.

Although a specific crystal structure determination for this compound was not found in a review of available literature, the data obtained from such an experiment would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

|---|---|

| Chemical formula | C₉H₁₂ClNS (for hydrochloride salt) |

| Formula weight | 201.71 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å α = 90°, β = 90°, γ = 90° |

| Volume | V (ų) |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | < 5.0 |

| Flack parameter | ~0.0(x) |

Note: This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment.

The analysis of a crystal structure extends beyond the individual molecule to include how molecules are arranged in the crystal lattice. This molecular packing is governed by a network of intermolecular interactions. For this compound, particularly in its common salt form (e.g., hydrochloride), hydrogen bonding is expected to be the dominant interaction.

The primary amine group (-NH₂) is an excellent hydrogen bond donor, and in its protonated ammonium (B1175870) form (-NH₃⁺), it becomes an even stronger donor. It can form strong N-H···N or N-H···Cl hydrogen bonds (in the case of a hydrochloride salt), linking molecules together. These interactions often lead to the formation of well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks, which stabilize the crystal packing.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemical features of a molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectroscopic fingerprint of a specific enantiomer. A positive or negative Cotton effect at a particular wavelength is characteristic of the absolute configuration of the molecule.

For this compound, the chromophores responsible for the CD signals are the benzene ring and the sulfur atom within the thiochromane system. The electronic transitions associated with these chromophores will be perturbed by the chiral center at C4, giving rise to a characteristic CD spectrum.

The sign and magnitude of the Cotton effects can also provide information about the preferred conformation of the molecule in solution. Theoretical calculations can be used to predict the CD spectra for different conformations, and by comparing the calculated spectra with the experimental one, the predominant solution conformation can be inferred.

The following table presents hypothetical CD data for a chiral thiochromane derivative, illustrating the type of information obtained from a CD experiment.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Transition |

|---|---|---|

| 275 | +5,200 | 1Lb |

| 240 | -12,500 | 1La |

| 215 | +25,000 | 1Bb |

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.invlabs.ac.in An ORD spectrum is a plot of specific rotation versus wavelength. bhu.ac.inmgcub.ac.in

Similar to CD, ORD is sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and study conformational equilibria. The ORD spectrum of a chiral molecule will exhibit a plain curve in regions where there is no absorption and will show a Cotton effect (a characteristic peak and trough) in the vicinity of an absorption band. vlabs.ac.in

A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. vlabs.ac.in The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

For this compound, the ORD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the aromatic chromophore. The analysis of these Cotton effects can provide valuable information about the molecule's three-dimensional structure.

The following table provides hypothetical ORD data for a chiral thiochromane derivative, demonstrating the key features of an ORD spectrum.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Feature |

|---|---|---|

| 300 | +150 | Peak |

| 280 | 0 | Crossover |

| 260 | -250 | Trough |

Theoretical and Computational Investigations of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for probing the fundamental properties of molecules at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for understanding the behavior of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine.

Electronic Structure, Charge Distribution, and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

The electronic structure of this compound is defined by its constituent parts: a benzene (B151609) ring, a dihydrothiopyran ring, and a primary amine group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to model this structure accurately. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density is highly influenced by the electronegative sulfur and nitrogen atoms. The nitrogen atom of the amine group is expected to have a significant partial negative charge, making it a primary site for hydrogen bonding and protonation. The sulfur atom, while less electronegative than nitrogen, also influences the electronic environment. A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov The area around the amine nitrogen would be predicted to be the region of most negative potential, while the amine hydrogens would be regions of positive potential.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. wuxiapptec.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and sulfur atoms. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the C-S and C-N bonds. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net Computational studies on similar thiochromanone scaffolds have shown that the sulfur atom is pivotal for reactivity and that a lower HOMO-LUMO gap correlates with increased biological activity. researchgate.net

| Computational Property | Predicted Characteristic for this compound |

| HOMO Localization | Aromatic ring, Nitrogen lone pair, Sulfur lone pair |

| LUMO Localization | Aromatic ring, σ*-orbitals of C-S and C-N bonds |

| Most Negative Potential (MEP) | Region around the amine Nitrogen atom |

| Most Positive Potential (MEP) | Regions around the amine Hydrogen atoms |

| Predicted Site of Electrophilic Attack | Aromatic Ring, Amine Group |

| Predicted Site of Nucleophilic Attack | Carbon atoms adjacent to N and S (less likely) |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. imist.mamdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. youtube.com These calculated shifts are then typically referenced against a standard like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory, to yield values that can be directly compared with experimental data. conicet.gov.ar Good correlation between calculated and experimental shifts serves as a powerful confirmation of the proposed structure and its conformation in solution. For this molecule, the protons on the chiral center (C4) and the adjacent methylene (B1212753) groups (C2, C3) would be of particular interest, as their shifts are highly sensitive to the ring's conformation.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.comuit.no DFT calculations are highly effective for this purpose. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be compared to experimental Infrared (IR) and Raman spectra. youtube.com For this compound, characteristic vibrational modes would include N-H stretching and bending, aromatic and aliphatic C-H stretching, and vibrations involving the C-S bond. Theoretical calculations on primary amines show characteristic N-H stretching frequencies around 3700 cm⁻¹ and bending modes around 1700 cm⁻¹ and 1250 cm⁻¹. dtic.mil It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Symmetric & Asymmetric Stretch | Amine (N-H) | 3300 - 3500 |

| Scissoring Bend | Amine (N-H) | 1590 - 1650 |

| Stretch | Aromatic (C-H) | 3000 - 3100 |

| Stretch | Aliphatic (C-H) | 2850 - 2960 |

| Stretch | Aromatic (C=C) | 1450 - 1600 |

| Stretch | C-N | 1000 - 1250 |

| Stretch | C-S | 600 - 750 |

Conformational Analysis and Potential Energy Surfaces

The dihydrothiopyran ring is not planar, and its flexibility, along with the orientation of the amine substituent, dictates the molecule's three-dimensional shape. Understanding this conformational landscape is essential as it influences the molecule's physical properties and biological interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) offers a computationally efficient method to explore the conformational space of molecules. youtube.com By employing a suitable force field (e.g., MMFF), a conformational search can identify low-energy structures. For the 3,4-dihydro-2H-1-benzothiopyran ring, the likely low-energy conformations are variations of a half-chair or sofa form. The key variable is the orientation of the amine group at the C4 position, which can adopt either a pseudo-axial or a pseudo-equatorial position. These two conformers would represent distinct minima on the potential energy surface (PES). wikipedia.org

Molecular Dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time. mdpi.com An MD simulation would show the interconversion between different conformers if the energy barrier is surmountable at the simulation temperature, revealing the dynamic equilibrium and relative populations of the pseudo-axial and pseudo-equatorial forms.

| Conformer | Amine Group Orientation | Predicted Relative Stability |

| 1 | Pseudo-equatorial | Likely global minimum (lower steric hindrance) |

| 2 | Pseudo-axial | Higher energy conformer |

Evaluation of Ring Inversion Barriers and Substituent Effects

The interconversion between the two primary half-chair-like conformers of the dihydrothiopyran ring occurs via a process known as ring inversion. The energy barrier for this process can be calculated using quantum mechanical methods like DFT. This involves locating the transition state (TS) structure on the potential energy surface that connects the two conformers. conicet.gov.ar The energy difference between the ground state conformer and the transition state defines the activation energy (ΔG‡) for the inversion.

The nature of both the heteroatom and the substituents significantly affects the ring inversion barrier. researchgate.net In six-membered sulfur-containing rings, the barrier to ring reversal is a well-studied phenomenon. rsc.org The presence of the fused benzene ring introduces rigidity compared to a simple tetrahydrothiopyran. The amine substituent at C4 will also influence the barrier. Its steric bulk and potential for intramolecular interactions (e.g., hydrogen bonding with the sulfur atom in the transition state) would need to be considered in a detailed computational analysis. Studies on other substituted heterocycles show that electron-donating groups like -NH₂ can influence the electronic structure and, consequently, the geometry and stability of both ground and transition states. rsc.orgresearchgate.net

Computational Studies on Stereoselectivity in Synthesis

The (4S) stereochemistry of the molecule implies its synthesis involves a stereoselective process. A likely synthetic route is the asymmetric reduction of the prochiral precursor, 3,4-dihydro-2H-1-benzothiopyran-4-one (thiochroman-4-one). Computational chemistry can be a powerful tool to rationalize and predict the outcomes of such stereoselective reactions.

By modeling the reaction pathway using DFT, one can calculate the structures and energies of the transition states leading to the (S) and (R) products. mdpi.com The stereochemical outcome is determined by the difference in the activation energies of these diastereomeric transition states (ΔΔG‡). The reaction pathway that proceeds through the lower-energy transition state will be favored, leading to the major product.

For the reduction of thiochroman-4-one (B147511), this would involve modeling the ketone, a chiral reducing agent (or a catalyst-reagent complex), and the approach of the hydride to the carbonyl face. The calculations would elucidate the specific non-covalent interactions (steric hindrance, hydrogen bonding, etc.) in the transition state that favor hydride attack on one face of the carbonyl over the other, thus leading to the preferential formation of the (4S)-amine. researchgate.net Such studies are crucial for designing new catalysts and optimizing reaction conditions for improved stereoselectivity. researchgate.net

Transition State Modeling and Energy Minimization for Asymmetric Reactions

The synthesis of a specific stereoisomer like this compound involves asymmetric reactions where controlling the formation of the chiral center is crucial. Transition state (TS) modeling is a powerful computational tool used to elucidate the mechanisms of these reactions and understand the origins of stereoselectivity.

Using quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model the entire reaction pathway for the formation of the chiral amine. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.

For an asymmetric synthesis, there are at least two competing diastereomeric transition state pathways leading to the (S) and (R) enantiomers. By calculating the Gibbs free energy (ΔG‡) of each transition state, chemists can predict which pathway is more favorable. The transition state with the lower activation energy will be the preferred pathway, leading to the major enantiomer. For example, in an organocatalyzed Michael addition or a transition-metal-catalyzed asymmetric hydrogenation, the catalyst and substrates form a chiral complex. rsc.org Computational modeling can reveal the specific non-covalent interactions (such as hydrogen bonds or steric repulsion) within these diastereomeric transition state complexes that stabilize one over the other, thus dictating the stereochemical outcome. figshare.com

Prediction and Rationalization of Enantiomeric Excess and Diastereomeric Ratios

The energy difference between the competing transition states (ΔΔG‡) directly correlates to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction products. This relationship is defined by the Eyring equation. A larger energy difference between the transition states leading to the (S) and (R) products will result in a higher enantiomeric excess of the (S)-enantiomer.

Computational chemists can systematically model variations in the reaction, such as changes in the catalyst, solvent, or substituents on the reactants, to predict how these modifications will affect the energy of the transition states and, consequently, the enantioselectivity. This predictive power allows for the rational design of more efficient and selective asymmetric syntheses, minimizing the need for extensive experimental screening. By analyzing the geometries and electronic properties of the calculated transition states, a detailed, three-dimensional rationale for the observed stereoselectivity can be developed, providing fundamental insights into the reaction mechanism. whiterose.ac.uk

Molecular Modeling of Interactions with Biological Macromolecules (In Vitro/In Silico Focus)

Chiral amines, particularly those embedded in heterocyclic scaffolds like the thiochroman (B1618051) structure, are prevalent in biologically active compounds. nih.gov Molecular modeling techniques are indispensable for understanding how these molecules interact with biological targets such as proteins and enzymes at a molecular level.

Ligand-Target Binding Site Analysis and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this process would begin with obtaining a three-dimensional structure of a potential biological target, often from crystallographic data in the Protein Data Bank.

The docking simulation then places the 3D structure of the amine into the active site of the protein and calculates a "binding score" or "binding affinity," which estimates the strength of the interaction. This process is repeated for many possible conformations and orientations. The results reveal the most likely binding pose and identify key molecular interactions, such as:

Hydrogen bonds: The primary amine group is a strong hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor.

Hydrophobic interactions: The benzene ring and the aliphatic portion of the thiochroman core can engage in favorable interactions with nonpolar amino acid residues.

Ionic interactions: If the amine is protonated, it can form strong salt bridges with negatively charged residues like aspartate or glutamate.

Studies on analogous thiochroman derivatives have successfully used docking to understand interactions with targets ranging from AMPA receptors to fungal enzymes. nih.govacs.org These simulations provide a structural hypothesis for the compound's biological activity.

Table 1: Illustrative Docking Results for this compound Derivatives Against a Hypothetical Kinase Target

Disclaimer: The following data is hypothetical and serves only to illustrate how results from docking simulations are typically presented. It does not represent actual experimental or calculated data.

| Compound | Derivative Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Lead Compound | This compound | -8.5 | ASP-145, LEU-20, PHE-80 |

| Derivative 1 | 6-Fluoro substitution | -8.9 | ASP-145, LEU-20, PHE-80 |

| Derivative 2 | 8-Methyl substitution | -8.2 | ASP-145, LEU-20 |

| Derivative 3 | N-acetyl amine | -7.1 | LEU-20, PHE-80 |

Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov When combined with molecular modeling, SAR provides powerful insights into the specific interactions that drive target binding and efficacy.

By computationally modeling a series of analogs of this compound, researchers can build a detailed SAR model. For example, one could virtually introduce different substituents at various positions on the benzothiopyran ring. Docking simulations for each analog would then predict the effect of these modifications on binding affinity.

This in silico approach helps to rationalize observed experimental SAR. For instance, if adding a fluorine atom at the 6-position is found to increase activity, docking might reveal that the fluorine is forming a favorable interaction with a specific residue in the binding pocket. nih.gov Conversely, if adding a bulky group at the 8-position decreases activity, modeling could show that this is due to a steric clash. nih.gov This iterative process of computational modeling and experimental testing is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective molecules.

Table 2: Illustrative Structure-Activity Relationship (SAR) Insights Based on Molecular Modeling

Disclaimer: This table presents a hypothetical summary of SAR findings to illustrate the concept. The relationships described are based on general medicinal chemistry principles and not on specific data for the target compound.

| Position of Modification | Type of Substituent | Predicted Effect on Binding | Rationale from Molecular Modeling (Hypothetical) |

| Amine Group | N-Alkylation | Decrease | Loss of key hydrogen bond with a backbone carbonyl in the active site. |

| Benzene Ring (Position 6) | Small, electron-withdrawing (e.g., -F, -Cl) | Increase | Forms a favorable halogen bond or dipole-dipole interaction with a polar residue. |

| Benzene Ring (Position 8) | Bulky group (e.g., -tBu) | Decrease | Steric clash with a residue at the entrance of the binding pocket. |

| Thioether Sulfur | Oxidation to Sulfoxide (B87167)/Sulfone | Variable | May introduce new hydrogen bonding opportunities but alters geometry and electronics, potentially disrupting hydrophobic interactions. |

Applications in Chemical Synthesis and Mechanistic Biological Studies

Role as Chiral Building Blocks and Intermediates in Complex Organic Synthesis

The enantiomerically pure nature of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine makes it a significant chiral building block in asymmetric synthesis. The development of stereoisomerically pure drugs is crucial as different enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. The synthesis of such chiral molecules often relies on the use of readily available, optically pure starting materials.

The synthesis of the core thiochroman (B1618051) structure is a key step. Thiochroman-4-ones, the precursors to the amine, are generally synthesized through methods like the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids or the direct reaction of α,β-unsaturated acids with thiophenol. nih.gov The conversion of the ketone to the chiral amine can be achieved through reductive amination. The (R)-enantiomer, (R)-thiochroman-4-amine hydrochloride, is synthesized from thiochroman-4-one (B147511) derivatives, highlighting a pathway that can be adapted for the (S)-enantiomer. evitachem.com

Synthesis of Advanced Polycyclic and Fused Heterocyclic Architectures

The amine functionality and the chiral center of this compound serve as strategic points for the construction of more complex molecular frameworks. The amine group can act as a nucleophile, enabling reactions such as acylation to form amides or substitution reactions with various electrophiles. evitachem.com These reactions are fundamental in building larger, polycyclic systems.

Thiochroman-4-ones, the precursors to the amine, are versatile reagents that have been extensively used in the synthesis of various heterocyclic rings, including pyrazoles, imidazoles, thiazoles, indoles, pyridines, and pyrimidines. researchgate.net This highlights the potential of the thiochroman scaffold, and by extension the chiral amine derivative, to be elaborated into diverse and complex heterocyclic structures. The inherent chirality of the amine would allow for the stereoselective synthesis of these fused architectures, which is a significant advantage in the development of new therapeutic agents.

Precursors for Scaffold Diversification in Chemical Biology Libraries

In the field of chemical biology, the generation of diverse libraries of small molecules is essential for screening and identifying novel bioactive compounds. The this compound scaffold provides a valuable starting point for such libraries. Its unique three-dimensional structure and the presence of a reactive handle (the amine group) allow for the systematic introduction of a wide range of substituents and functional groups.

This process of scaffold diversification can lead to the discovery of molecules with novel biological activities. For instance, derivatives of the related thiochroman-4-one have been explored for their potential as leishmanicidal agents, demonstrating the therapeutic potential that can be unlocked through modification of this core structure. nih.govresearchgate.net By utilizing the chiral amine, a library of stereochemically defined compounds can be generated, which is crucial for understanding structure-activity relationships and for identifying potent and selective biological probes or drug candidates.

Exploration of Benzothiopyranamine Scaffolds as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The design of such probes often involves a scaffold that can be modified with reporter groups (e.g., fluorophores, photoaffinity labels) and reactive groups for target engagement. ljmu.ac.ukunimi.it The benzothiopyranamine scaffold, with its defined stereochemistry, offers a rigid framework that can be systematically functionalized to create potent and selective chemical probes.

The development of such probes allows for the investigation of molecular interactions in biological systems with high precision. By incorporating functionalities that allow for tracing and covalent modification, researchers can identify the binding partners of a bioactive molecule and elucidate its mechanism of action. nih.gov

Design and Synthesis of Ligands for In Vitro Receptor Binding Assays

The benzothiopyranamine scaffold can be utilized to design and synthesize ligands for in vitro receptor binding assays. These assays are crucial for determining the affinity and selectivity of a compound for a particular biological target. The rigid structure of the thiochroman core helps in positioning key pharmacophoric features in a defined orientation, which can lead to high-affinity interactions with a receptor binding pocket.

For example, derivatives of the structurally related 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine have been rationally designed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes. nih.gov This demonstrates the potential of amine-containing chroman-type scaffolds to yield highly potent and selective ligands. By systematically modifying the substituents on the benzothiopyranamine core, libraries of compounds can be generated and screened in receptor binding assays to identify novel ligands for a variety of biological targets.

Mechanistic Studies of Enzyme-Inhibitor Interactions in Cell-Free Systems

Understanding the molecular basis of enzyme inhibition is a cornerstone of drug discovery. nih.govmdpi.com The benzothiopyranamine scaffold can serve as a template for the design of enzyme inhibitors. The amine group can participate in key interactions within an enzyme's active site, such as hydrogen bonding or ionic interactions.

Studies on related heterocyclic compounds have shown that the amine functionality can be crucial for inhibitory activity. For instance, aminopyrine, which possesses a tertiary amine, was found to be a more potent inhibitor of certain enzymes compared to its analog without the amine group. dergipark.org.tr This suggests that derivatives of this compound could be designed to target specific enzymes. Mechanistic studies using cell-free systems, such as enzyme kinetics and structural biology techniques, can then be employed to elucidate the precise mode of inhibition and the key molecular interactions between the inhibitor and the enzyme. The stereochemistry of the (4S)-amine would be critical in defining the orientation of the inhibitor within the active site, leading to stereospecific inhibition.

Investigation of Molecular Mechanisms in Cellular Interaction Models (Excluding Clinical Outcomes)

Once a bioactive compound is identified, understanding its effects within a cellular context is the next critical step. Cellular interaction models provide a platform to study the molecular mechanisms of action of a compound, such as its effects on signaling pathways, protein-protein interactions, and subcellular localization.

Derivatives of the thiochroman scaffold have shown biological activity in cellular models. For example, thiochroman-4-one derivatives have been evaluated for their in vitro antileishmanial activity against intracellular amastigotes of Leishmania panamensis. nih.govresearchgate.net Similarly, 4H-thiochromen-4-one 1,1-dioxide derivatives have been investigated for their activity against tropical disease parasites. nih.gov These studies demonstrate that the thiochroman scaffold can be modified to generate cell-permeable compounds that exert specific biological effects. By using the chiral this compound as a starting point, researchers can develop chemical probes to investigate these cellular processes with high stereochemical specificity, providing a deeper understanding of the underlying molecular mechanisms without focusing on clinical outcomes.

Potential Contributions to Chiral Materials Science (e.g., Chiral Recognition Systems)

While direct applications of This compound in the field of chiral materials science are not yet extensively documented in publicly available research, the unique structural and stereochemical properties of this compound suggest significant potential for its use in the development of advanced chiral recognition systems. Its rigid heterocyclic framework, combined with the presence of a primary amine group at a stereogenic center, makes it an attractive building block for creating materials capable of enantioselective interactions.

The core of its potential lies in its utility as a chiral selector or a component thereof. Chiral recognition is fundamentally based on the differential interaction between a chiral selector and the enantiomers of a chiral analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking, must be stereochemically distinct for the two enantiomers, leading to the formation of diastereomeric complexes with different stabilities. The structural features of This compound are well-suited to participate in such interactions.

One of the primary avenues for its application is in the development of Chiral Stationary Phases (CSPs) for high-performance liquid chromatography (HPLC). The amine group can be readily derivatized to attach the molecule to a solid support, such as silica (B1680970) gel. For instance, it can be converted into an isocyanate or activated with phosgene (B1210022) to react with aminopropyl-functionalized silica. Alternatively, the amine can be acylated with derivatives of common chiral selectors or used to form amide or urea (B33335) linkages. The resulting CSP would present a chiral environment to analytes, enabling the separation of racemates. The benzothiopyran backbone would provide a rigid and well-defined structure, which is crucial for creating effective and reproducible chiral recognition sites.

Another promising area is the development of chiral sensors . The amine group can be functionalized with a chromophore or a fluorophore. Upon binding with a chiral guest molecule, the environment around the signaling unit would change, leading to a detectable change in its spectroscopic properties, such as absorption or fluorescence intensity. The enantioselective nature of the binding would result in a differential response for the two enantiomers of the analyte, allowing for their quantification. The thioether within the heterocyclic ring could also play a role in coordinating with metal ions, potentially leading to the development of chiral metallo-sensors.

Furthermore, This compound could serve as a chiral monomer in the synthesis of molecularly imprinted polymers (MIPs) . In this technique, a chiral template molecule is used to create specific recognition sites in a polymer matrix. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. The amine group of the title compound could act as a functional monomer that interacts with a suitable template during the imprinting process. The resulting MIP would exhibit a high affinity and selectivity for the enantiomer that was used as the template.

The potential utility of this compound in various chiral recognition systems is summarized in the illustrative table below. This table conceptualizes the types of interactions and potential performance metrics that could be expected if This compound were to be incorporated into these systems.

| Chiral Recognition System | Role of this compound | Key Potential Interactions | Hypothetical Performance Metric |

| Chiral Stationary Phase (HPLC) | Covalently bonded chiral selector | Hydrogen bonding (amine), π-π stacking (benzene ring), steric repulsion | Enantioseparation factor (α) > 1.5 for a model racemate |

| Chiral Sensor (Fluorescence) | Chiral recognition unit linked to a fluorophore | Formation of diastereomeric complexes leading to fluorescence quenching | Differential fluorescence response for enantiomers (e.g., IR/IS ≠ 1) |

| Molecularly Imprinted Polymer | Chiral functional monomer | Specific non-covalent interactions with a template molecule | High binding affinity (Ka) and selectivity for the target enantiomer |

| Chiral Metal-Organic Framework | Chiral building block or ligand | Coordination with metal nodes and interactions within the pores | Enantioselective adsorption or catalysis |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of enantiomerically pure amines like (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine is often a multi-step process that can be resource-intensive. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies, with flow chemistry and electrochemistry emerging as promising frontiers.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. whiterose.ac.ukrsc.orgnih.gov For the synthesis of chiral amines, flow reactors can be coupled with immobilized enzymes or chiral catalysts to create highly efficient and automated systems. whiterose.ac.ukacs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and selectivities. researchgate.net The application of flow chemistry to the synthesis of thiochromane derivatives could streamline their production, reduce waste, and potentially enable the discovery of new reaction pathways. rsc.orgacs.orgorganic-chemistry.org

Electrochemistry: Organic electrosynthesis represents a green and sustainable alternative to conventional reagent-based redox reactions, as it uses electrons as "traceless" reagents. acs.orgnih.govresearchgate.net Electrochemical methods can be employed for various transformations, including the oxidation of amines to form imines or nitriles and for promoting cyclization reactions. acs.orgnih.govacs.org The development of electrochemical methods for the asymmetric synthesis of this compound could significantly reduce the environmental impact of its production by minimizing the use of hazardous oxidizing or reducing agents. researchgate.net

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, process control, potential for automation, and improved yields/selectivity. whiterose.ac.ukrsc.orgnih.gov | Development of integrated flow systems with immobilized chiral catalysts or enzymes for continuous asymmetric synthesis. whiterose.ac.ukacs.org |

| Electrochemistry | Reduced waste, avoidance of hazardous reagents, mild reaction conditions, and potential for novel transformations. acs.orgnih.govresearchgate.net | Exploration of stereoselective electrochemical cyclization and amination reactions for the direct synthesis of the chiral thiochromane core. acs.orgnih.gov |

Advancements in High-Throughput Screening for Catalytic Asymmetric Synthesis

The discovery and optimization of catalysts for the asymmetric synthesis of compounds like this compound heavily rely on the ability to rapidly screen large libraries of catalysts and reaction conditions. documentsdelivered.com High-throughput screening (HTS) technologies are pivotal in accelerating this process.

Future advancements in HTS will likely focus on the development of more sensitive, rapid, and cost-effective assays for determining both the yield and the enantiomeric excess (e.e.) of chiral amines. nih.govnih.gov Novel screening protocols utilizing fluorescence-based assays and circular dichroism are being developed to overcome the analytical bottlenecks associated with traditional chromatographic methods. nih.gov These methods allow for the rapid analysis of hundreds or even thousands of reactions in parallel, significantly speeding up the discovery of optimal catalytic systems. nih.govenamine.net The integration of robotics and automated liquid handling will further enhance the efficiency of these screening platforms. nih.gov

| Screening Technique | Principle | Application in Asymmetric Synthesis |

| Fluorescence-Based Assays | Displacement of a fluorescent indicator upon reaction with the chiral amine product. nih.gov | Rapid quantification of product yield in a high-throughput format. nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Formation of a CD-active complex with the chiral amine, allowing for the determination of enantiomeric excess. nih.gov | High-throughput determination of the stereoselectivity of asymmetric reactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govacs.orgnih.govacs.org For a molecule like this compound, these computational tools can be applied in several key areas.

Compound Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel derivatives of the thiochromane scaffold with potentially improved pharmacological properties. neuroquantology.comtaylorandfrancis.com These models can predict parameters such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding the design of more effective and safer drug candidates.

Synthetic Route Planning: Machine learning models can be trained on extensive reaction databases to predict viable and efficient synthetic routes to target molecules. nih.govacs.org For a specific chiral compound, these tools can suggest novel disconnections and reaction sequences, potentially uncovering more sustainable and cost-effective manufacturing processes. This data-driven approach can significantly reduce the time and resources spent on empirical route scouting. nih.govresearchgate.net

Deeper Elucidation of Molecular Interaction Mechanisms with Biological Targets Using Advanced Biophysical Techniques

A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. reactionbiology.com Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions.

Techniques such as Surface Plasmon Resonance (SPR) can provide real-time data on the binding affinity and kinetics of a compound to its target protein. reactionbiology.comIsothermal Titration Calorimetry (ITC) offers a complete thermodynamic profile of the binding event, including enthalpy and entropy changes. reactionbiology.comMicroscale Thermophoresis (MST) is another powerful technique for quantifying binding affinities in solution. reactionbiology.com For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the precise binding mode of the ligand within the active site of the target protein. mdpi.comnih.gov A deeper understanding of these interactions will facilitate the design of next-generation compounds with enhanced potency and selectivity. researchgate.net

| Biophysical Technique | Information Gained | Relevance to Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (kon/koff). | Characterizing the kinetics of drug-target interactions. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Understanding the thermodynamic driving forces of binding. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. mdpi.com | Guiding structure-based drug design and lead optimization. |

| Nuclear Magnetic Resonance (NMR) | Information on molecular structure, dynamics, and binding interfaces. mdpi.com | Studying dynamic interactions and protein conformational changes upon binding. |

Exploration of Unconventional Applications Beyond Traditional Pharmacological Research (e.g., Catalysis, Chemical Biology Tools)

While the primary focus on this compound is likely to remain in the realm of medicinal chemistry, its unique structural and chemical properties may lend themselves to unconventional applications. The thiochromane scaffold is known for its diverse biological activities, suggesting a broad range of potential interactions. nih.govrsc.org

Catalysis: Chiral amines are widely used as organocatalysts in a variety of asymmetric transformations. alfachemic.comresearchgate.netacs.orgpsu.eduyale.edu The specific stereochemistry of this compound could be exploited to catalyze reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions with high enantioselectivity. alfachemic.combeilstein-journals.org

Chemical Biology Tools: Derivatives of this compound could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes. These tools could be used to study biological pathways, identify new protein targets, or visualize cellular processes. The inherent biological activity of the thiochromane core could be leveraged to direct these probes to specific cellular compartments or protein families.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine and its structural analogs?

- Methodological Answer : Synthesis typically involves cyclization reactions and functional group modifications. For example, fluoro-substituted analogs (e.g., 8-fluoro derivatives) are synthesized via nucleophilic substitution or ring-closing reactions using reagents like carbon disulfide or hydrazine hydrate under controlled pH and temperature . Key intermediates, such as 3-fluorodihydro-2H-pyran-4(3H)-one, are generated via ketone fluorination and subsequent reductive amination . Reaction optimization (e.g., reagent stoichiometry, solvent selection) is critical to achieving yields >90% .

Q. How is the stereochemical configuration of the (4S) enantiomer confirmed experimentally?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed. X-ray crystallography can validate absolute configuration, as demonstrated in structural studies of related tetrahydropyran derivatives . Computational tools (e.g., density functional theory) may supplement experimental data to predict stereochemical outcomes .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm ring substitution patterns and amine proton environments. For example, fluoro-substituted analogs show distinct deshielding in F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHFNS for 8-fluoro derivatives) .

- Chromatography : Reverse-phase HPLC with UV detection monitors purity (>97%) and resolves diastereomers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., fluorine position, amine alkylation) with target binding affinities. For example, fluorination at C3 in tetrahydropyran analogs enhances blood-brain barrier permeability, as predicted by logP calculations . Molecular docking simulations (e.g., AutoDock Vina) identify potential interactions with neurotransmitter receptors .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Systematic SAR Studies : Compare analogs with incremental structural changes (e.g., 6-ethyl vs. 8-fluoro substitution) using standardized assays (e.g., IC measurements in kinase inhibition) .

- Meta-Analysis : Aggregate data from orthogonal assays (e.g., radioligand binding vs. cellular viability) to distinguish target-specific effects from off-target interactions .

- Control Experiments : Validate purity (>99%) and stereochemical integrity to exclude batch variability artifacts .

Q. What experimental designs assess the environmental stability and ecological impact of this compound?

- Methodological Answer :

- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) quantify half-life and identify breakdown products via LC-MS .

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna mortality) and biodegradability tests (OECD 301) evaluate ecological risks .

- Soil Mobility : Column chromatography models adsorption coefficients (K) to predict groundwater contamination potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.